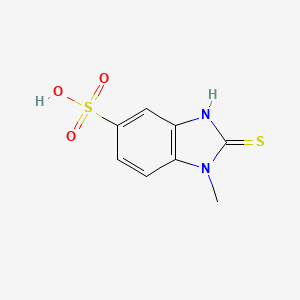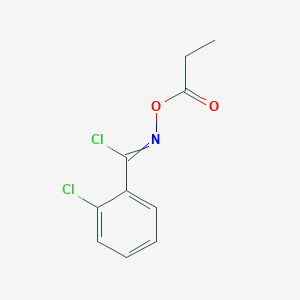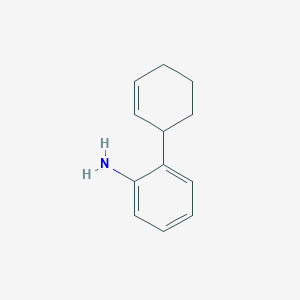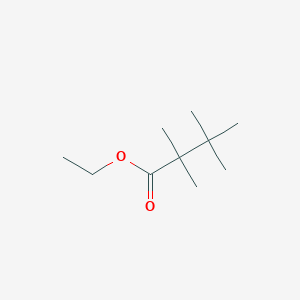![molecular formula C19H17N3 B14603596 2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-29-1](/img/structure/B14603596.png)
2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability
Preparation Methods
The synthesis of 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine. This diazonium salt is then coupled with another aromatic compound to form the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents like sodium dithionite or zinc in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces aromatic amines .
Scientific Research Applications
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism by which 2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves the interaction of the azo group with various molecular targets. The compound can undergo tautomerization, shifting between azo and hydrazo forms, which affects its reactivity and binding properties. This tautomerization is influenced by the pH and the presence of specific ions or molecules .
In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins and nucleic acids is a key factor in its mechanism of action .
Comparison with Similar Compounds
2’-[(E)-(4-Methylphenyl)diazenyl][1,1’-biphenyl]-2-amine can be compared with other azo compounds, such as:
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,3-Bis(biphenyl-4-yl)triazene: Another azo compound with distinct properties and uses.
Its stability, vibrant color, and ability to undergo various chemical reactions make it a valuable compound in both research and industry .
Properties
CAS No. |
60595-29-1 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[2-[(4-methylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C19H17N3/c1-14-10-12-15(13-11-14)21-22-19-9-5-3-7-17(19)16-6-2-4-8-18(16)20/h2-13H,20H2,1H3 |
InChI Key |
FEWRLBAPPDYRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


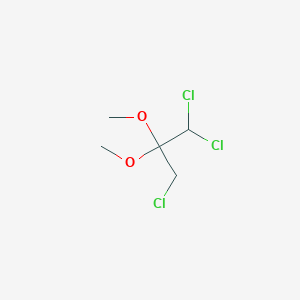
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



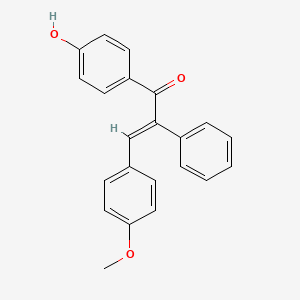

![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
